Tungsten fluoride oxide is classified as an inorganic compound with the formula when considering tungsten hexafluoride. It is part of the broader category of metal fluorides and oxides. Tungsten itself is a transition metal known for its high melting point and density. Tungsten fluoride oxide exhibits unique properties that make it valuable in various industrial applications, particularly in the production of thin films and coatings.
The synthesis of tungsten hexafluoride typically involves several methods:
The molecular structure of tungsten hexafluoride consists of a central tungsten atom surrounded by six fluorine atoms arranged octahedrally. This geometry leads to a highly symmetrical structure that contributes to its chemical properties. The bond lengths and angles are critical for understanding its reactivity:
Tungsten hexafluoride participates in various chemical reactions:
The mechanism of action for tungsten fluoride oxide primarily revolves around its ability to act as a precursor in chemical vapor deposition processes. In semiconductor manufacturing:
Tungsten hexafluoride exhibits several notable physical and chemical properties:
Tungsten fluoride oxide has diverse applications:
Hydrothermal and solvothermal methods enable precise control over tungsten fluoride oxide (WOxFy) nanostructure morphology by manipulating fluoride precursors, reaction time, and temperature. In fluoride-assisted hydrothermal synthesis, ammonium fluoride (NH₄F) or sodium fluoride (NaF) act as morphological directors, selectively adsorbing onto specific crystallographic planes to promote anisotropic growth. For example, adding NH₄F to tungsten chloride (WCl₆) precursors at 180°C yields hexagonal tungsten oxide (h-WO₃) nanorods with dominant (002) facets, crucial for enhancing surface reactivity [1] [8]. Solvothermal synthesis in ethanol or diethylene glycol further refines morphology: WCl₆ in ethanol at 180°C produces hierarchical W₁₈O₄₉ mesocrystals composed of self-assembled nanowires, exhibiting flower-like architectures with high electrochromic efficiency [8].
Key Parameters:
Table 1: Morphological Control via Hydrothermal/Solvothermal Parameters
F Source | F:W Ratio | Temperature (°C) | Morphology | Crystal Phase |
---|---|---|---|---|
NH₄F | 1.0 | 180 | Hexagonal nanorods | h-WO₃ |
NaF | 0.5 | 200 | Nanosheets | γ-WO₃ |
None | 0 | 180 | Spherical aggregates | γ-WO₃ |
WCl₆ (in ethanol) | - | 180 | Flower-like mesocrystals | W₁₈O₄₉ |
Fluorination routes dictate stoichiometric precision and defect distribution in WOxFy. Gas-phase fluorination employs tungsten hexafluoride (WF₆), a highly reactive precursor that hydrolyzes upon contact with trace water or surfaces:$$\ce{WF6 + 3H2O -> WO3 + 6HF}$$Controlled exposure of WO₃ thin films to WF₆ at 300–400°C under argon forms substoichiometric WOxFy layers with retained oxygen vacancies [3] [5]. Plasma-enhanced treatments using Ar/WF₆ mixtures at 100°C enable low-temperature fluorination, selectively etching oxygen to create W⁵⁺-F bonds [5] [9].
Liquid-phase fluorination uses aqueous/organic media for uniform doping. Anodization of tungsten foils in NaF (0.07 M) generates nanoporous WO₃ films, where F⁻ ions etch the oxide layer, creating 50–100 nm pores [4]. Acid precipitation (e.g., HNO₃ with ammonium tungstate) followed by NaF washing incorporates F into WO₃ lattices, reducing the bandgap to 2.4 eV [6] [10].
Advantages/Disadvantages:
Fluoride ions (F⁻) intrinsically modulate oxygen vacancy (Vₒ••) concentrations in WOxFy, enhancing electronic and optical properties. During hydrothermal synthesis, F⁻ substitutes lattice oxygen, generating Vₒ•• via charge compensation:$$\ce{2F⁻ + OO^x -> 2FO• + Vₒ•• + 1/2 O2}$$This process increases carrier density by >10²⁰ cm⁻³, confirmed by electron paramagnetic resonance (EPR) signals at g = 2.003 [1] [7]. Fluoride-rich precursors (F/W ≥ 1.5) yield WO₂.₇₂ with 15% Vₒ••, exhibiting broad near-infrared (NIR) absorption (800–1200 nm) due to localized surface plasmon resonance (LSPR) [2] [7].
Table 2: Defect Engineering Outcomes via Fluoride Incorporation
F⁻ Source | Vₒ•• Concentration (%) | Bandgap (eV) | NIR Absorption | Application |
---|---|---|---|---|
NH₄F | 10–15 | 2.6 → 2.2 | 80% at 1000 nm | Acetone sensing |
NaF (anodization) | 5–8 | 2.8 → 2.5 | 40% at 1200 nm | Electrochromic films |
WF₆ (gas) | 12–18 | 3.0 → 2.3 | 72% at 1200 nm | Dual-band smart windows |
Defective WO₂.₇₂ films dynamically modulate visible and NIR light: at −0.4 V, capacitive charging blocks 72.5% NIR; at −1.2 V, Faradaic insertion blocks 84.6% NIR and 71.1% visible light [2].
Hybridizing WOxFy with noble metals or carbon matrices enhances charge transfer and stability. Noble metal hybridization employs photodeposition or solvothermal reduction:
Carbon-based hybridization:
Scalable methods balance stoichiometry control and production throughput. Thin-film fabrication:
Nanoparticle synthesis:
Table 3: Scalable Manufacturing Techniques for WOxFy Systems
Method | Precursors | Scale | Output | Challenges |
---|---|---|---|---|
Anodization | W foil, NaF | Lab-scale | Nanoporous films (5 cm²) | Cracking at >1 μm thickness |
CVD | WF₆, H₂/SiH₄ | Industrial | Conformal films (8" wafers) | HF byproduct etching |
Acid Precipitation | (NH₄)₁₀W₁₂O₄₁, HNO₃ | 100 g/batch | Nanoparticles (20–50 nm) | Agglomeration during drying |
Spray Pyrolysis | WF₆, ethanol | Pilot-scale | Nanopowders (30 nm) | WF₆ toxicity management |
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